1-Ethynyl-4,4-difluorocyclohexan-1-ol

Description

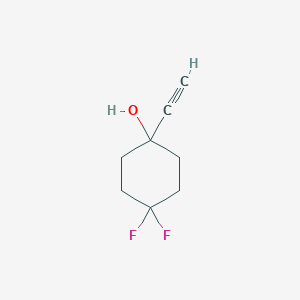

1-Ethynyl-4,4-difluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring an ethynyl (-C≡CH) substituent at the 1-position and two fluorine atoms at the 4-positions of the cyclohexane ring. The hydroxyl group enables hydrogen bonding, while the ethynyl moiety confers alkyne-specific reactivity, making this compound valuable in synthetic chemistry, particularly in click reactions or cross-couplings.

Properties

IUPAC Name |

1-ethynyl-4,4-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O/c1-2-7(11)3-5-8(9,10)6-4-7/h1,11H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXTSQEIPRJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446099-82-6 | |

| Record name | 1-ethynyl-4,4-difluorocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4,4-difluorocyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to form the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.

Chemical Reactions Analysis

Hydrosilylation Reactions

1-Ethynyl-4,4-difluorocyclohexan-1-ol undergoes platinum-catalyzed hydrosilylation with dimethylphenylsilane to form (E)-vinyl silanes. The reaction employs PtCl₂ and XPhos ligand in tetrahydrofuran (THF) solvent, yielding products with excellent regio- and stereoselectivity at the β-position .

Key Reaction Data:

| Substrate | Silane | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | Dimethylphenylsilane | PtCl₂/XPhos | THF | 72 |

The reaction tolerates bulky substituents and fluorinated groups, with no adverse effects from the difluoromethylene moiety on cyclohexane rings .

Mechanistic Insights

The reaction proceeds via a Pt(0)/Pt(II) catalytic cycle :

-

Oxidative addition of silane to Pt(0) forms a Pt(II)-hydride complex.

-

Alkyne coordination and migratory insertion into the Pt–H bond occur, with migratory insertion identified as the rate-limiting step (supported by a secondary kinetic isotope effect of

) . -

Reductive elimination yields the (E)-vinyl silane product.

Bulky alkynes like this compound favor Pathway 2 (oxidative addition followed by migratory insertion), avoiding catalyst deactivation via dual alkyne coordination .

Substituent Effects on Reactivity

The difluoromethylene group and cyclohexane ring influence reactivity:

-

Steric effects : Bulky cyclohexyl substituents enhance reaction rates by preventing non-productive catalyst–alkyne complexes .

-

Electronic effects : Fluorine atoms moderately withdraw electron density but do not impede catalytic efficiency .

Control experiments confirm the hydroxyl group is not essential for reactivity, as methyl ether derivatives react similarly .

Kinetic Isotope Effects

Deuterium labeling studies reveal:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-Ethynyl-4,4-difluorocyclohexan-1-ol exhibits significant inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase. This property makes it a candidate for therapeutic agents targeting various diseases such as:

- Respiratory Diseases : The compound can be utilized in developing treatments for conditions like pulmonary hypertension due to its action on smooth muscle cells.

- Cancers : Its ability to inhibit cell proliferation suggests potential applications in cancer therapies, particularly for tumors that are responsive to PDGF signaling.

- Autoimmune and Inflammatory Diseases : The compound's anti-proliferative effects may also extend to autoimmune conditions, where excessive cell growth is a concern .

Material Science

Polymer Synthesis

The unique structure of this compound allows it to serve as a building block in the synthesis of advanced polymers. These polymers can have applications in:

- Coatings : Due to their enhanced chemical resistance and durability.

- Adhesives : The compound's properties can improve the adhesion characteristics of various materials.

Recent studies have explored its incorporation into polymer matrices, leading to materials with improved mechanical properties and thermal stability .

Agricultural Chemistry

Pesticide Development

The compound has potential applications in developing new pesticides. Its fluorinated structure can enhance the bioactivity and stability of agrochemicals. Research indicates that derivatives of this compound could be effective against specific pests while minimizing environmental impact due to their targeted action mechanisms .

Case Study 1: PDGF Inhibition in Cancer Therapy

A study demonstrated that derivatives of this compound significantly inhibited PDGF receptor kinase activity in vitro. This inhibition correlated with reduced proliferation of cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Case Study 2: Polymer Applications

Research involving the synthesis of polymers incorporating this compound showed enhanced mechanical properties compared to traditional polymers. The resulting materials exhibited superior thermal stability and resistance to solvents, indicating potential for industrial applications .

Case Study 3: Agrochemical Efficacy

Field trials assessing the efficacy of new pesticide formulations based on this compound indicated significant pest control with lower application rates compared to conventional pesticides. This suggests not only effectiveness but also reduced environmental impact .

Mechanism of Action

The mechanism of action of 1-Ethynyl-4,4-difluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can interact with receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

4,4-Difluorocyclohexan-1-ol (CAS 22419-35-8)

- Molecular Formula : C₆H₁₀F₂O

- Molecular Weight : 148.14 g/mol

- Key Features: Parent compound lacking the ethynyl group. Hydroxyl group at C1 enhances polarity and water solubility compared to non-polar derivatives. Fluorine atoms at C4 increase electronegativity and metabolic stability .

- Applications : Serves as a precursor for halogenated derivatives (e.g., iodocyclohexanes in ).

1-Ethynyl-4,4-difluoro-1-methoxycyclohexane

1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol (CAS 2059966-32-2)

- Molecular Formula : C₁₂H₁₅F₂N₂O₂

- Molecular Weight : 258.26 g/mol

- Key Features: Bulky oxadiazole heterocycle increases steric hindrance and molecular weight. Potential bioactivity due to oxadiazole’s π-π interaction capability, unlike the ethynyl group .

Data Table: Structural and Functional Comparison

Biological Activity

1-Ethynyl-4,4-difluorocyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound exhibits various interactions at the molecular level, which can influence its efficacy in treating specific diseases.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure, which includes an ethynyl group and two fluorine atoms. The presence of these functional groups enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms are known to influence binding affinity and selectivity, which can enhance the compound's therapeutic potential.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a reduction in enzymatic activity.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways that are critical for cellular responses.

Biological Activity Data

The biological activities of this compound have been explored in various studies. Below is a summary table of its observed activities:

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Cancer Treatment : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including lung and breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

- Inflammatory Disorders : Research indicated that this compound could effectively suppress STING-mediated pathways, which are implicated in autoimmune conditions like systemic lupus erythematosus. This suggests a promising application for treating inflammation-associated disorders.

- Antimicrobial Activity : A study reported that the compound exhibited notable antimicrobial properties against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the cyclohexane ring and substituents have been explored to improve potency and selectivity against specific targets.

Noteworthy Findings:

- Fluorine Substitution Effects : The incorporation of fluorine atoms was shown to significantly increase binding affinity to target proteins compared to non-fluorinated analogs.

- Structure-Activity Relationship (SAR) : Studies have established a correlation between structural modifications and biological activity, guiding future drug design efforts.

Q & A

Q. What are the key synthetic routes for 1-Ethynyl-4,4-difluorocyclohexan-1-ol?

A common approach involves functionalizing 4,4-difluorocyclohexan-1-ol. For example, halogenation (e.g., iodination) of the cyclohexanol derivative can be performed using methods analogous to those described for synthesizing 1,1-difluoro-4-iodocyclohexane (27% yield via halogen-atom transfer) . The ethynyl group can then be introduced via Sonogashira coupling or alkyne substitution. Key steps include:

- Halogenation : Use of reagents like iodine or PPh₃/I₂ under controlled conditions.

- Alkyne Introduction : Catalytic coupling (e.g., Pd/Cu catalysts) with terminal alkynes.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., hydroxyl proton at δ ~2.5 ppm, ethynyl protons as a singlet).

- ¹⁹F NMR : Confirms the presence and symmetry of difluoro substituents (e.g., split resonances due to cyclohexane ring strain) .

- ¹³C NMR : Detects carbons adjacent to fluorine (e.g., CF₂ carbons at ~110–120 ppm).

- IR Spectroscopy : Confirms OH (broad ~3200–3600 cm⁻¹) and C≡C (sharp ~2100 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₈H₉F₂O: calc. 174.19 g/mol) .

Advanced Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

The difluoro group induces electron-withdrawing effects , polarizing adjacent bonds and enhancing electrophilicity at the ethynyl terminus. Steric hindrance from the cyclohexane ring may slow reactions requiring bulky catalysts. For example:

- Sonogashira Coupling : Requires optimization of Pd/ligand systems to balance steric demands.

- Click Chemistry : The ethynyl group participates efficiently in azide-alkyne cycloadditions, but fluorine’s electronegativity may alter reaction kinetics.

Data from analogous compounds (e.g., ethyl 4,4-difluorocyclohexanecarboxylate) suggest that fluorination stabilizes transition states in nucleophilic substitutions .

Q. What strategies mitigate instability of this compound during storage or reactions?

- Storage : Use inert atmospheres (N₂/Ar) and low temperatures (–20°C) to prevent oxidation or hydrolysis.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress alkyne polymerization.

- Reaction Conditions : Avoid prolonged exposure to light or moisture, as fluorine’s electronegativity increases sensitivity to hydrolysis. Protective equipment guidelines for similar fluorinated alcohols recommend impervious gloves and controlled ventilation .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

Contradictions may arise from variables like catalyst loading, solvent purity, or fluorine’s inductive effects. Methodological solutions include:

- Iterative Testing : Repeat reactions under controlled conditions (e.g., anhydrous solvents, standardized catalyst batches) .

- Statistical Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, ligand ratio).

- Cross-Validation : Compare results with computational models (e.g., DFT calculations of transition states) to reconcile experimental vs. theoretical yields.

Q. Can computational methods predict regioselectivity in reactions involving this compound?

Yes. Density Functional Theory (DFT) simulations can model:

- Electronic Effects : Fluorine’s impact on charge distribution at reactive sites.

- Steric Maps : Visualize spatial constraints from the cyclohexane ring.

For example, studies on ethyl 4,4-difluorocyclohexanecarboxylate used computational tools to predict hydrolysis rates, which align with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.